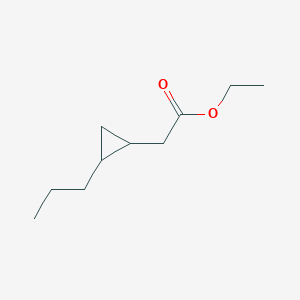
Cyclopropaneacetic acid, 2-propyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropaneacetic acid, 2-propyl-, ethyl ester is an organic compound with the molecular formula C10H18O2 . It belongs to the class of esters, which are characterized by the presence of a carbonyl group bonded to an oxygen atom that is also bonded to another carbon atom. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
Méthodes De Préparation
The synthesis of Cyclopropaneacetic acid, 2-propyl-, ethyl ester typically involves the esterification of cyclopropaneacetic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction can be represented as follows:
Cyclopropaneacetic acid+EthanolH2SO4Cyclopropaneacetic acid, 2-propyl-, ethyl ester+Water
Industrial production methods may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed, allowing for efficient large-scale production.
Analyse Des Réactions Chimiques
Cyclopropaneacetic acid, 2-propyl-, ethyl ester undergoes several types of chemical reactions, including:
Reduction: Reduction of the ester with lithium aluminum hydride (LiAlH4) can yield the corresponding alcohol.
Transesterification: The ester can react with another alcohol to form a different ester and ethanol in the presence of an acid or base catalyst.
Common reagents used in these reactions include sulfuric acid for esterification and hydrolysis, lithium aluminum hydride for reduction, and various alcohols for transesterification. The major products formed from these reactions are cyclopropaneacetic acid, ethanol, and different esters depending on the alcohol used.
Applications De Recherche Scientifique
Cyclopropaneacetic acid, 2-propyl-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the cyclopropyl group into molecules, which can affect the reactivity and stability of the resulting compounds.
Biology: The compound can be used in studies of enzyme-catalyzed ester hydrolysis and other biochemical reactions involving esters.
Medicine: Esters like this compound are investigated for their potential use in drug delivery systems due to their ability to undergo hydrolysis in the body, releasing active pharmaceutical ingredients.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of Cyclopropaneacetic acid, 2-propyl-, ethyl ester primarily involves its hydrolysis to release cyclopropaneacetic acid and ethanol. In biological systems, this hydrolysis can be catalyzed by esterases, enzymes that specifically target ester bonds. The released cyclopropaneacetic acid can then participate in various metabolic pathways, while ethanol can be further metabolized by alcohol dehydrogenase.
Comparaison Avec Des Composés Similaires
Cyclopropaneacetic acid, 2-propyl-, ethyl ester can be compared with other esters such as ethyl acetate, methyl butanoate, and ethyl butanoate . These esters share similar chemical properties, such as the ability to undergo hydrolysis, reduction, and transesterification. this compound is unique due to the presence of the cyclopropyl group, which imparts distinct reactivity and stability characteristics. The cyclopropyl group is known for its ring strain, which can influence the compound’s behavior in chemical reactions.
Similar compounds include:
- Ethyl acetate
- Methyl butanoate
- Ethyl butanoate
These compounds are also esters and share similar reactivity patterns but differ in their specific structures and applications.
Propriétés
Numéro CAS |
827574-02-7 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
ethyl 2-(2-propylcyclopropyl)acetate |
InChI |
InChI=1S/C10H18O2/c1-3-5-8-6-9(8)7-10(11)12-4-2/h8-9H,3-7H2,1-2H3 |
Clé InChI |
HHGNWPSKBNFUOL-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CC1CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


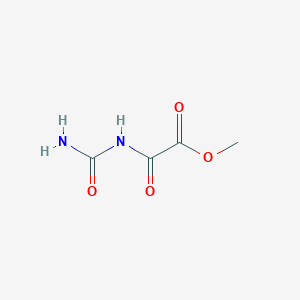

![Trichloro[4-(perfluorooctyl)phenyl]silane](/img/structure/B14214707.png)
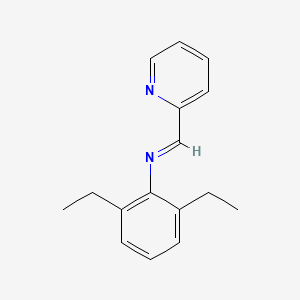
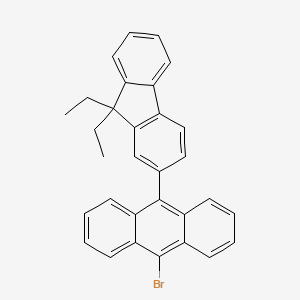
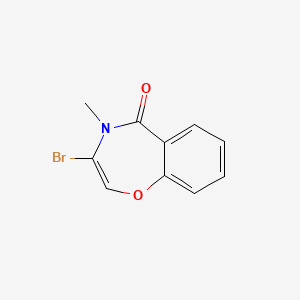
![[(2S,6S)-4-benzyl-6-methoxymorpholin-2-yl]methanol](/img/structure/B14214736.png)

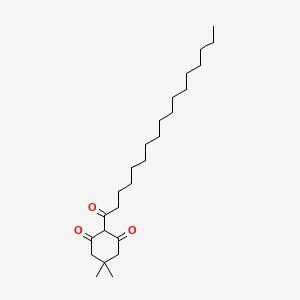
![2-Thiazolidinimine, 4-(chloromethyl)-3-[(2-chlorophenyl)methyl]-](/img/structure/B14214747.png)
![2-{[(Triphenylstannyl)oxy]carbonyl}-1,3-thiazole](/img/structure/B14214753.png)
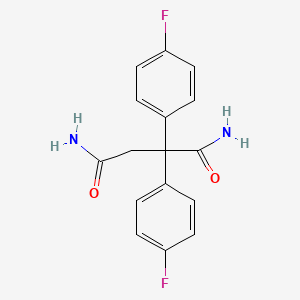
![1-[(4-Bromophenyl)ethynyl]-3-[(4-hexylphenyl)ethynyl]benzene](/img/structure/B14214771.png)

